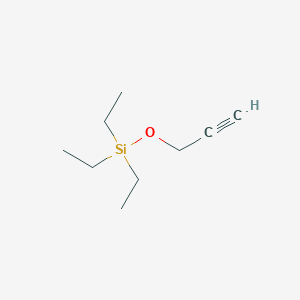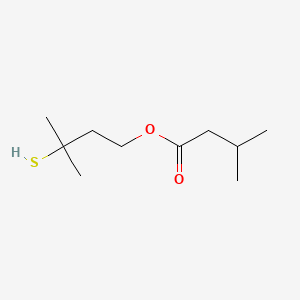![molecular formula C12H17O4P B3192160 Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester CAS No. 61263-05-6](/img/structure/B3192160.png)
Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester is an organophosphorus compound. It contains a phosphonic acid functional group, characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .
Synthesis Analysis
Phosphonic acids are typically prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The process starts with esterification of H3PO2 with an alcohol towards a hypophosphite ester, which in the presence of a nickel catalyst undergoes oxidative coupling with an excess of alcohol to yield the final H-phosphonate diester .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry. In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure .Chemical Reactions Analysis
Phosphonic acids and their derivatives are chemically and structurally related to phosphorous acid. Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . The reactions of phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage, or O–C bond scission .Physical And Chemical Properties Analysis
Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .Future Directions
The diverse utility of phosphonates encompasses applications as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives, among many others . Therefore, future research directions could include exploring these applications further and developing new synthesis methods or applications for this compound.
properties
CAS RN |
61263-05-6 |
|---|---|
Product Name |
Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester |
Molecular Formula |
C12H17O4P |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-5-4-6-11(7-10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
QDYNKFNOVKBWCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)CP(=O)(OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




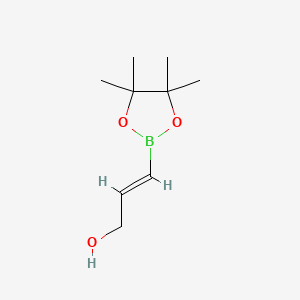
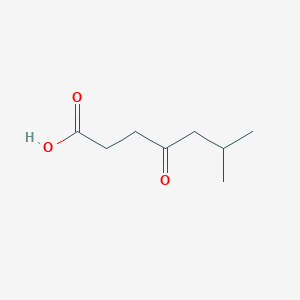

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)


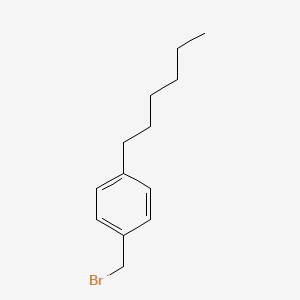


![8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B3192140.png)
![8-(4-Fluorophenyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3192143.png)
